molecular formula C11H13ClN2O2 B1380507 3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864054-36-3

3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No. B1380507
CAS RN: 1864054-36-3
M. Wt: 240.68 g/mol
InChI Key: XLRUCAKCKFGFKR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the azetidine and benzo[d]oxazole rings. The azetidine ring, being a three-membered ring, is strained and therefore more reactive. The benzo[d]oxazole ring, being aromatic, is relatively stable but can participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Azetidinones are synthesized through various chemical reactions, including condensation, cyclization, and reaction with chloroacetyl chloride. For instance, azetidinones have been prepared by the reaction of corresponding hydrazones with chloroacetyl chloride, indicating the versatility of these compounds in synthetic chemistry (Kalsi et al., 1990).
  • Microwave-assisted synthesis has been utilized for the rapid and efficient preparation of azetidinones, showcasing the application of modern synthesis techniques to this class of compounds (Mistry & Desai, 2006).

Biological Activities

  • Azetidinones have shown a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. For example, some azetidinones have been tested for their anti-inflammatory activity and compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and ulcerogenic activities (Kalsi et al., 1990).
  • The antimicrobial activities of azetidinones against various bacterial and fungal strains have been explored, highlighting their potential as antimicrobial agents. The compounds were screened against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

properties

IUPAC Name

3-(azetidin-3-ylmethyl)-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c14-11-13(7-8-5-12-6-8)9-3-1-2-4-10(9)15-11;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRUCAKCKFGFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C3=CC=CC=C3OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride
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3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 3
3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride
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3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 5
3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 6
3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride

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